molecular formula C8H11NO2 B7517018 1-(2-Methoxyethyl)pyridin-2-one

1-(2-Methoxyethyl)pyridin-2-one

Cat. No.: B7517018
M. Wt: 153.18 g/mol
InChI Key: LKRGPFUSRGAOIP-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)pyridin-2-one is a heterocyclic compound featuring a pyridin-2-one core substituted at the 1-position with a 2-methoxyethyl group. The pyridin-2-one moiety is a lactam derivative of pyridine, known for its diverse reactivity and applications in medicinal chemistry and material science. The 2-methoxyethyl substituent introduces ether functionality, which can influence solubility, electronic properties, and biological interactions.

Properties

IUPAC Name

1-(2-methoxyethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-7-6-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRGPFUSRGAOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridin-2-one Derivatives

The following analysis compares 1-(2-Methoxyethyl)pyridin-2-one with analogs differing in substituent groups, focusing on structural, synthetic, and functional differences.

Substituent Effects on Physico-Chemical Properties
Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-Methoxyethyl C₈H₁₁NO₂ 153.18 Hypothesized enhanced lipophilicity due to methoxy group; potential kinase inhibitor scaffold
5-Amino-1-(2-hydroxyethyl)pyridin-2(1H)-one 2-Hydroxyethyl C₇H₁₀N₂O₂ 154.17 Increased polarity; used in pharmacological intermediates
5-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one 2-Ethoxyethyl C₉H₁₄N₂O₂ 182.22 Moderate lipophilicity; antimicrobial applications
3-(Benzyloxy)-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one 2-Methoxyethyl + benzyloxy C₁₆H₁₉NO₃ 273.33 Stabilized lactam structure; synthetic intermediate in metal chelators

Key Observations :

  • Amino-substituted derivatives (e.g., 5-amino analogs) exhibit higher polarity, favoring aqueous solubility and bioactivity in hydrophilic environments .

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